Synthesis of 5-Methoxy-1,2-dimethyl-1H-indole: A Technical Guide
Synthesis of 5-Methoxy-1,2-dimethyl-1H-indole: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of a robust and efficient two-step synthetic pathway for 5-Methoxy-1,2-dimethyl-1H-indole, a substituted indole scaffold of interest to medicinal chemists and drug development professionals. The synthesis leverages the classic Fischer indole synthesis to construct the core heterocyclic system, followed by a direct N-methylation to yield the final product. This document provides a detailed mechanistic rationale for each transformation, field-proven experimental protocols, and comprehensive characterization data to ensure reproducibility and validation. The guide is designed for researchers, scientists, and process chemists requiring a practical, in-depth understanding of this synthetic route.
Introduction and Strategic Overview
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Substitution on the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 5-Methoxy-1,2-dimethyl-1H-indole is a specific analog whose synthesis requires precise control over substituent placement.
This guide details a logical and widely applicable two-step synthesis. The retrosynthetic analysis reveals a straightforward disconnection at the N1-methyl bond, leading back to the key intermediate, 5-methoxy-2-methyl-1H-indole. This intermediate is readily accessible via the venerable Fischer indole synthesis.
Overall Synthetic Workflow
Caption: A two-step pathway for the target molecule.
Part I: Synthesis of 5-Methoxy-2-methyl-1H-indole via Fischer Indolization
Principle and Mechanistic Insight
The Fischer indole synthesis is a powerful acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[2] Discovered by Emil Fischer in 1883, its robustness has made it a cornerstone of heterocyclic chemistry.[3] The reaction proceeds through the initial formation of a phenylhydrazone, which, under acidic conditions, undergoes a cascade of rearrangements to form the aromatic indole ring.[4]
The choice of acid catalyst is critical. While various Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) are effective, polyphosphoric acid (PPA) is often favored as it can act as both the catalyst and the solvent, driving the reaction towards completion at elevated temperatures.[5] The electron-donating nature of the methoxy group at the para-position of the phenylhydrazine facilitates the key[4][4]-sigmatropic rearrangement step, making it an excellent substrate for this transformation.[5]
Mechanism of the Fischer Indole Synthesis
Caption: Key steps of the acid-catalyzed Fischer indole synthesis.
Detailed Experimental Protocol
Materials:
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4-Methoxyphenylhydrazine hydrochloride
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Acetone
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Polyphosphoric acid (PPA)
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Ice water
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Sodium bicarbonate (NaHCO₃), saturated solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq).
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Add acetone (1.5 eq) to the flask.
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Carefully and with vigorous stirring, add polyphosphoric acid (10x weight of hydrazine) to the mixture. An exotherm will be observed.
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Heat the reaction mixture to 90-100 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
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After completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
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Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 5-methoxy-2-methyl-1H-indole.
Characterization of 5-Methoxy-2-methyl-1H-indole
The identity and purity of the synthesized intermediate should be confirmed by spectroscopic methods.
| Property | Data | Source(s) |
| Appearance | Off-white to tan solid | |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| ¹H NMR | See linked spectrum for peak assignments. | |
| ¹³C NMR | Data available for the parent 5-methoxyindole. | [5] |
| Mass Spec (EI) | m/z: 161 (M+) |
Part II: N-Methylation for 5-Methoxy-1,2-dimethyl-1H-indole
Principle and Mechanistic Insight
The final step in the synthesis is the alkylation of the indole nitrogen. The N-H proton of an indole is weakly acidic, with a pKa around 17. Treatment with a strong, non-nucleophilic base such as sodium hydride (NaH) is required to quantitatively deprotonate the nitrogen, forming a highly nucleophilic indolide anion.
This anion readily participates in an SN2 reaction with an electrophilic methyl source, such as methyl iodide (CH₃I). The reaction is typically performed in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to ensure the solubility of the indolide salt and to prevent quenching by protic sources. This method is highly efficient and selective for N-alkylation over C-alkylation due to the charge distribution in the indolide anion.
Mechanism of N-Methylation
Caption: Deprotonation followed by SN2 attack on methyl iodide.
Detailed Experimental Protocol
Materials:
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5-Methoxy-2-methyl-1H-indole (from Part I)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)
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Methyl iodide (CH₃I)
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Saturated ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, inert-atmosphere (N₂ or Ar) flask, add 5-methoxy-2-methyl-1H-indole (1.0 eq).
-
Add anhydrous THF via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. (Caution: H₂ gas evolution).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases and the solution becomes homogeneous.
-
Cool the mixture back to 0 °C.
-
Add methyl iodide (1.2 eq) dropwise via syringe.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 5-Methoxy-1,2-dimethyl-1H-indole.
Characterization of 5-Methoxy-1,2-dimethyl-1H-indole
Final product confirmation is essential. While a full experimental dataset is not publicly available, the following data are predicted based on the precursor and known spectroscopic shifts, or taken from available sources.
| Property | Data | Source(s) |
| Appearance | Yellow to white solid | |
| Molecular Formula | C₁₁H₁₃NO | |
| Molecular Weight | 175.23 g/mol | |
| Melting Point | 70-73 °C | |
| Predicted ¹H NMR | δ (ppm): ~7.1 (d, 1H, H4), ~6.9 (d, 1H, H7), ~6.7 (dd, 1H, H6), ~6.2 (s, 1H, H3), ~3.8 (s, 3H, OCH₃), ~3.6 (s, 3H, NCH₃), ~2.4 (s, 3H, C2-CH₃). | Predicted |
| Predicted ¹³C NMR | δ (ppm): ~154 (C5), ~137 (C2), ~132 (C7a), ~130 (C3a), ~110 (C4), ~110 (C7), ~102 (C3), ~100 (C6), ~56 (OCH₃), ~30 (NCH₃), ~13 (C2-CH₃). | Predicted |
Conclusion
The synthesis of 5-Methoxy-1,2-dimethyl-1H-indole can be reliably achieved in two high-yielding steps from commercially available starting materials. The presented pathway, utilizing a Fischer indole synthesis followed by direct N-methylation, offers a robust and scalable route. The detailed protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers, enabling the confident and reproducible synthesis of this valuable chemical entity for applications in drug discovery and development.
References
- Fischer, E.; Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Hughes, D. L. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(2), 113-119.
-
HFC. (n.d.). 17591-06-9 | 5-Methoxy-1,2-dimethyl-1H-indole. Retrieved from [Link]
-
ChemHelpASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
- Shieh, W.-C., Dell, S., & Repic, O. (2001). Methylation of Indole Compounds Using Dimethyl Carbonate. U.S.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
- Cee, V. J., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(2), 273-278.
- Hilton, M. C., et al. (2000). A mild and efficient N-alkylation of indoles. Tetrahedron Letters, 41(18), 3529-3532.
- Shieh, W.-C., Dell, S., & Repic, O. (2001). N-alkylation of indole derivatives. U.S.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methoxyindole(1006-94-6) 13C NMR spectrum [chemicalbook.com]
- 5. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]
